molecular formula C12H13Cl B8720726 1-chloro-3,5-dicyclopropylbenzene CAS No. 1202644-28-7

1-chloro-3,5-dicyclopropylbenzene

Cat. No.: B8720726
CAS No.: 1202644-28-7
M. Wt: 192.68 g/mol
InChI Key: HCUGGJSBCAIJNT-UHFFFAOYSA-N
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Description

1-chloro-3,5-dicyclopropylbenzene is an organic compound with the molecular formula C12H13Cl. It consists of a benzene ring substituted with a chlorine atom and two cyclopropyl groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-3,5-dicyclopropylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 1,3,5-tricyclopropylbenzene, chlorination can be achieved using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-chloro-3,5-dicyclopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

Scientific Research Applications

1-chloro-3,5-dicyclopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3,5-dicyclopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the chlorine atom activates the benzene ring towards nucleophilic attack, facilitating the formation of new bonds. The cyclopropyl groups can influence the reactivity and stability of the compound by introducing steric and electronic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,4-dicyclopropyl-benzene
  • 1-Chloro-3,5-dimethyl-benzene
  • 1-Bromo-3,5-dicyclopropyl-benzene

Uniqueness

1-chloro-3,5-dicyclopropylbenzene is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

1202644-28-7

Molecular Formula

C12H13Cl

Molecular Weight

192.68 g/mol

IUPAC Name

1-chloro-3,5-dicyclopropylbenzene

InChI

InChI=1S/C12H13Cl/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9H,1-4H2

InChI Key

HCUGGJSBCAIJNT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Cl)C3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Chloro-3,5-dibromobenzene (2.70 g, 10.0 mmol) and cyclopropylboronic acid (1.72 g, 20 mmol) were reacted using K3PO4 (14.9 g, 70 mmol), tricyclohexylphosphine (56 mg, 2.0 mmol), Pd(OAc)2 (288 mg, 1.0 mmol) as described above to give 1-chloro-3,5-dicyclopropyl-benzene (1.84 g, 96%) after purification by flash chromatography on silica gel (% EtOAc in hexane=2%˜10%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
56 mg
Type
reactant
Reaction Step Three
Quantity
288 mg
Type
catalyst
Reaction Step Four

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